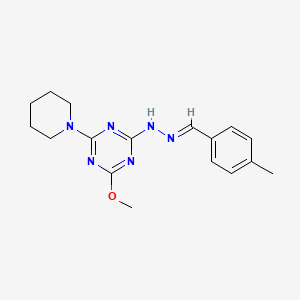![molecular formula C30H29N3O5S B11540569 N-(2-Methoxyphenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11540569.png)
N-(2-Methoxyphenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxyphenyl)-N-({N’-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, methoxy groups, and sulfonamide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-N-({N’-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the hydrazone intermediate: Reacting 4-[(4-methylphenyl)methoxy]benzaldehyde with hydrazine to form the hydrazone.
Coupling with benzenesulfonamide: The hydrazone intermediate is then coupled with N-(2-methoxyphenyl)benzenesulfonamide under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification techniques: Employing methods like recrystallization, column chromatography, or HPLC (High-Performance Liquid Chromatography) to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methoxyphenyl)-N-({N’-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: Aromatic substitution reactions can occur on the phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the hydrazone may yield hydrazine derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.
Materials Science: In the development of new materials with specific properties.
Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Methoxyphenyl)benzenesulfonamide: A simpler analog without the hydrazone moiety.
4-[(4-Methylphenyl)methoxy]benzaldehyde: A precursor in the synthesis of the target compound.
Hydrazine derivatives: Compounds containing the hydrazone functional group.
Uniqueness
N-(2-Methoxyphenyl)-N-({N’-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is unique due to its combination of functional groups and aromatic rings, which may confer specific properties and reactivity not found in simpler analogs.
Propiedades
Fórmula molecular |
C30H29N3O5S |
|---|---|
Peso molecular |
543.6 g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C30H29N3O5S/c1-23-12-14-25(15-13-23)22-38-26-18-16-24(17-19-26)20-31-32-30(34)21-33(28-10-6-7-11-29(28)37-2)39(35,36)27-8-4-3-5-9-27/h3-20H,21-22H2,1-2H3,(H,32,34)/b31-20+ |
Clave InChI |
XVVFNHGDWPJQKX-AJBULDERSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoate](/img/structure/B11540492.png)
![N'-Cyclohexylidene-2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide](/img/structure/B11540497.png)

![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11540501.png)

![4-bromo-2-chloro-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11540506.png)
![4-{(Z)-[(2E)-(6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]methyl}-N,N-dimethylaniline](/img/structure/B11540510.png)
![3-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11540519.png)
![N,N'-bis[(E)-(2,6-dichlorophenyl)methylidene]benzene-1,4-diamine](/img/structure/B11540530.png)

![N-(4-Chlorophenyl)-N-({N'-[(E)-{4-[(2-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11540548.png)
![4-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-2-nitrophenol](/img/structure/B11540552.png)
![2-[Benzenesulfonyl-(2,3-dichloro-phenyl)-amino]-N-methyl-acetamide](/img/structure/B11540575.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-[4-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11540580.png)
